molecular formula C4H5BrO2 B156263 4-Bromocrotonic acid CAS No. 13991-36-1

4-Bromocrotonic acid

Cat. No. B156263
CAS RN: 13991-36-1
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

4-Bromocrotonic acid is a compound that has been studied for its various biological activities and chemical properties. It is known to inhibit respiration in rat heart mitochondria when supported by palmitoylcarnitine or acetoacetate, indicating its role in inhibiting fatty acid oxidation and ketone body degradation . Additionally, it has been found to have antifungal properties against several fungi, suggesting potential applications in antifungal treatments .

Synthesis Analysis

The synthesis of 4-bromocrotonic acid derivatives and related compounds has been explored in several studies. For instance, the indium-mediated addition of 4-bromocrotonic acid to aldehydes and ketones has been reported as a high-yielding route to α-allyl-β-hydroxy carboxylic acids . Moreover, a nickel-catalyzed C-Br/C-H bis-phenylation of methyl 4-bromocrotonate has been developed, providing a stereoselective entry to methyl (E)-3,4-diphenylbut-2-enoate .

Molecular Structure Analysis

The molecular structure of 4-bromocrotonic acid and its interactions have been studied through various methods. For example, the crystal structures of 4-bromobenzamide and dicarboxylic acid cocrystals have been examined, revealing insights into halogen···halogen interactions and the robustness of acid–amide heterosynthons .

Chemical Reactions Analysis

4-Bromocrotonic acid has been shown to participate in various chemical reactions. It is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which effectively inhibits thiolases involved in fatty acid oxidation and ketone body degradation . Additionally, the lithium dienolate of 4-siloxy-2-bromocrotonate has been used in [2+3] annulation reactions at low temperatures to produce oxygenated cyclopentenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromocrotonic acid are closely related to its biological activities. It has been found to enhance basal but inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting a complex effect on glucose transport mechanisms . Furthermore, its inhibitory effect on insulin-stimulated glucose transport has been linked to interference with GLUT4 translocation and the inhibition of insulin activation of protein kinase B (PKB) .

Scientific Research Applications

1. Synthesis of α-Allyl-β-Hydroxy Carboxylic Acids

4-Bromocrotonic acid has been utilized in the indium-mediated addition to aldehydes and ketones, offering a high-yielding route to α-allyl-β-hydroxy carboxylic acids. This process is notable for its simplicity and the ability to proceed under various solvent conditions (Bowyer et al., 2004).

2. Synthesis of 2-Allyl Derivatives of Hydroxycarboxylic Acids

The compound has been used in the efficient allylation of 2-oxocarboxylic acids, resulting in the formation of 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. This process is distinguished by its high diastereoselectivity (Kumar et al., 2002).

3. Inhibition of Insulin-Stimulated Glucose Transport

4-Bromocrotonic acid has been shown to inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting its potential for studying cellular glucose regulation mechanisms (Chai & Fong, 2003).

4. Synthesis of HIV-1 Protease Inhibitors

It has been employed in the ligand-free Suzuki coupling for the synthesis of unconventional cores of HIV-1 protease inhibitors. This process has enabled the preparation of diverse aryl-substituted cores (Chiummiento et al., 2012).

5. Nickel-Catalyzed Cross-Coupling Reactions

4-Bromocrotonic acid is a key component in nickel-catalyzed C-Br/C-H bis-phenylation reactions, facilitating the production of methyl (E)-3,4-diphenylbut-2-enoate, a useful building block in organic synthesis (Funicello et al., 2015).

6. Synthesis of Aza-Morita-Baylis-Hillman Adducts

The compound is instrumental in zinc-mediated allylation of imines for the one-pot synthesis of β-substituted aza-Morita-Baylis-Hillman products. This method offers a rapid alternative to traditional α,β-unsaturated carbonyl compounds (Zhao et al., 2019).

7. Production of Homoallylic Alcohols

This acid has been used in the stereoselective addition of gamma-substituted allylic halides to ketones, leading to the production of homoallyl alcohols bearing quaternary centers. The reaction's reactivity patterns and stability of allylic indiums were a focus of this research (Babu et al., 2007).

8. Synthesis of Dihydrothiazolo[3,2‐a]pyrimidinones

The reaction between 2-thiouracils and E-ethyl 4-bromocrotonate under basic conditions provides a straightforward method for synthesizing dihydrothiazolo[3,2‐a]pyrimidinones, demonstrating its utility in heterocyclic chemistry (Rotili et al., 2006).

9. Synthesis of 1,7-Dioxa-2,6-Dioxospiro[4.4]nonanes

2-Oxoglutaric acid, when reacted with 4-bromocrotonate, undergoes indium-mediated allylation and subsequent in situ dehydration to produce 5-oxotetrahydrofuran-2-carboxylic acids, leading to the formation of unique spiro skeletons (Singh et al., 2006).

10. Inhibitors of Epidermal Growth Factor Receptor (EGFR)

4-Bromocrotonic acid derivatives have been prepared as putative inhibitors of EGFR and HER-2 tyrosine kinases, showing enhanced antitumor activity. These derivatives are significant in cancer research and therapy (Tsou et al., 2001).

Safety And Hazards

4-Bromocrotonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocrotonic acid

CAS RN

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
F Molaparast-Saless, AJ Liedtke, SH Nellis… - Journal of molecular and …, 1987 - Elsevier
… (33 mg/kg) and 4bromocrotonic acid (0.34 mg/kg/min for 70 … Oxfenicine and 4-bromocrotonic acid affected a 20% (P < … in ischemic tissue) for 4-bromocrotonic acid. These adjustments in …
Number of citations: 50 www.sciencedirect.com
Y Olowe, H Schulz - Journal of Biological Chemistry, 1982 - ASBMB
… In this publication we report our observations and conclusions on the metabolism of 4-bromocrotonic acid in rat heart mitochondria and on the inhibition of the mitochondrial thiolases by …
Number of citations: 59 www.jbc.org
JC Fong, SJ Leu, SP Chai - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1997 - Elsevier
… Two inhibitors of fatty acid oxidation, 2-bromopalmitic acid (Br-C16) and 4-bromocrotonic acid (Br-… 4-Bromocrotonic acid and 2-tetradecylglycidic acid were a generous gift from Dr. Horst …
Number of citations: 10 www.sciencedirect.com
JF Hütter, C Schweickhardt, HM Piper… - Journal of molecular and …, 1984 - Elsevier
… 4-bromocrotonic acid concentrations and durations of application were tested, it was found that addition of 5/tM 4-bromocrotonic acid … 10/~M 4-bromocrotonic acid on the percentage of …
Number of citations: 55 www.sciencedirect.com
SP Chai, JC Fong - Cellular signalling, 2003 - Elsevier
… We have demonstrated previously that 4-bromocrotonic acid (Br-C4) inhibited insulin-stimulated glucose transport by interfering with GLUT4 translocation. In the present study, we …
Number of citations: 2 www.sciencedirect.com
LA Wessjohann, H Wild, LA Ferreira… - Applied …, 2016 - Wiley Online Library
… Therefore, we started our study by transforming 4-bromocrotonic acid (1) to its respective lithium salt (lithium 4-bromocrotonate, 2). Treatment of 1 with lithium t-butoxide in t-butanol …
Number of citations: 7 onlinelibrary.wiley.com
SJ Leu, SP Chai, CF Kwok, JC Fong - Biochemical and biophysical …, 1998 - Elsevier
Inhibitors of fatty acid oxidation, 2-bromopalmitic acid (Br-C16) and 4-bromocrotonic acid (Br-C4) were examined for their effect on glucose transport in 3T3-L1 adipocytes. Whereas Br-…
Number of citations: 5 www.sciencedirect.com
KW Yao, LF Mao, MJ Luo, H Schulz - Chemico-biological interactions, 1994 - Elsevier
… This situation has prompted the present investigation aimed at elucidating the relationship between mitochondrial activation and toxicity of 4-bromocrotonic acid, 4-bromo-2-octenoic …
Number of citations: 27 www.sciencedirect.com
MC Bowyer, CM Gordon, SK Leitch… - Australian journal of …, 2004 - CSIRO Publishing
… We report a simple procedure for the indium-mediated addition of 4-bromocrotonic acid to a variety of aldehydes and ketones. In all instances the reaction proceeds exclusively with α-…
Number of citations: 9 www.publish.csiro.au
S Abd El-Aleem, H Schulz - Biochemical pharmacology, 1987 - Elsevier
… effects of 4-bromocrotonic acid, 2-bromopalmitic acid, 3-… 0.1 PM 2-tetradecylglycidic acid, 60 PM 4-bromocrotonic acid, 60 yM 2-… their oxidation, whereas 4-bromocrotonic acid is the best …
Number of citations: 20 www.sciencedirect.com

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